molecular formula C15H16N2 B14577168 4-(2-Phenylethyl)benzene-1-carboximidamide CAS No. 61625-35-2

4-(2-Phenylethyl)benzene-1-carboximidamide

Cat. No.: B14577168
CAS No.: 61625-35-2
M. Wt: 224.30 g/mol
InChI Key: CLZFJVGTRPCSQN-UHFFFAOYSA-N
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Description

4-(2-Phenylethyl)benzene-1-carboximidamide is an organic compound that belongs to the class of aromatic amines It features a benzene ring substituted with a phenylethyl group and a carboximidamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Phenylethyl)benzene-1-carboximidamide typically involves the following steps:

    Starting Material: The synthesis begins with benzene, which undergoes a Friedel-Crafts alkylation to introduce the phenylethyl group.

    Formation of Carboximidamide: The resulting 4-(2-Phenylethyl)benzene is then subjected to a reaction with cyanamide under acidic conditions to form the carboximidamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Phenylethyl)benzene-1-carboximidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carboximidamide group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: 4-(2-Phenylethyl)benzoic acid.

    Reduction: 4-(2-Phenylethyl)benzene-1-amine.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

4-(2-Phenylethyl)benzene-1-carboximidamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Phenylethyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The carboximidamide group can form hydrogen bonds with biological molecules, influencing their function. The phenylethyl group enhances the compound’s ability to interact with hydrophobic regions of proteins and membranes, potentially affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylethyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of carboximidamide.

    4-(2-Phenylethyl)benzene-1-carboxylic acid: Contains a carboxylic acid group instead of carboximidamide.

Uniqueness

4-(2-Phenylethyl)benzene-1-carboximidamide is unique due to the presence of the carboximidamide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

CAS No.

61625-35-2

Molecular Formula

C15H16N2

Molecular Weight

224.30 g/mol

IUPAC Name

4-(2-phenylethyl)benzenecarboximidamide

InChI

InChI=1S/C15H16N2/c16-15(17)14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7H2,(H3,16,17)

InChI Key

CLZFJVGTRPCSQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)C(=N)N

Origin of Product

United States

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